molecular formula C14H17N3O2S B5328116 [1-(1H-imidazol-2-ylcarbonyl)piperidin-4-yl](2-thienyl)methanol

[1-(1H-imidazol-2-ylcarbonyl)piperidin-4-yl](2-thienyl)methanol

Cat. No. B5328116
M. Wt: 291.37 g/mol
InChI Key: DSQCFWZNAKNPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(1H-imidazol-2-ylcarbonyl)piperidin-4-yl](2-thienyl)methanol, also known as ITM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ITM is a type of imidazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of [1-(1H-imidazol-2-ylcarbonyl)piperidin-4-yl](2-thienyl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and phosphodiesterase, which are involved in the breakdown of neurotransmitters such as acetylcholine and cyclic adenosine monophosphate (cAMP). This compound has also been shown to modulate the activity of various receptors such as dopamine receptors and adenosine receptors.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and phosphodiesterase, which are involved in the breakdown of neurotransmitters such as acetylcholine and cAMP. This compound has also been shown to modulate the activity of various receptors such as dopamine receptors and adenosine receptors. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-fungal properties. This compound has also been shown to modulate the activity of various signaling pathways, which are involved in the regulation of various physiological processes such as memory, learning, movement, and mood.

Advantages and Limitations for Lab Experiments

[1-(1H-imidazol-2-ylcarbonyl)piperidin-4-yl](2-thienyl)methanol has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize and purify. This compound is also stable under various conditions, which makes it suitable for various biochemical and physiological assays. One of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific signaling pathways. This compound also has limited solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of [1-(1H-imidazol-2-ylcarbonyl)piperidin-4-yl](2-thienyl)methanol. One of the future directions is to study the effects of this compound on specific signaling pathways involved in the regulation of various physiological processes such as memory, learning, movement, and mood. Another future direction is to study the effects of this compound on neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to possess anti-tumor and anti-fungal properties, which makes it a potential candidate for the development of novel anti-cancer and anti-fungal drugs. Further studies are needed to fully understand the mechanism of action and therapeutic potential of this compound.

Synthesis Methods

[1-(1H-imidazol-2-ylcarbonyl)piperidin-4-yl](2-thienyl)methanol can be synthesized using various methods, including the reaction of 1-(1H-imidazol-2-yl) piperidine-4-carboxylic acid with 2-thiophenemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Other methods include the reaction of 1-(1H-imidazol-2-yl) piperidine-4-carboxylic acid with 2-thiophenecarboxylic acid, followed by reduction with sodium borohydride. The purity and yield of this compound can be improved by using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

[1-(1H-imidazol-2-ylcarbonyl)piperidin-4-yl](2-thienyl)methanol has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-fungal properties. This compound has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning. This compound has also been shown to modulate the activity of dopamine, a neurotransmitter that is involved in the regulation of movement and mood.

properties

IUPAC Name

[4-[hydroxy(thiophen-2-yl)methyl]piperidin-1-yl]-(1H-imidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-12(11-2-1-9-20-11)10-3-7-17(8-4-10)14(19)13-15-5-6-16-13/h1-2,5-6,9-10,12,18H,3-4,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQCFWZNAKNPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CS2)O)C(=O)C3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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